4-Difluoromethyl-3-(trifluoromethyl)benzonitrile
Description
Molecular Identification
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is officially designated by the Chemical Abstracts Service registry number 1803729-83-0. The compound is also referenced in chemical databases under the MDL number MFCD28790572, providing standardized identification across multiple chemical information systems. This systematic cataloging ensures precise identification and facilitates research communication across the global scientific community.
The International Union of Pure and Applied Chemistry name for this compound reflects its structural composition, with the numerical prefixes indicating the positions of the substituents on the benzene ring. The difluoromethyl group occupies the 4-position, while the trifluoromethyl group is located at the 3-position relative to the nitrile functionality. This specific substitution pattern influences both the electronic properties and reactivity profile of the molecule.
Molecular Formula and Mass Characteristics
The molecular formula of this compound is C9H4F5N, indicating a composition of nine carbon atoms, four hydrogen atoms, five fluorine atoms, and one nitrogen atom. The molecular weight has been precisely determined as 221.13 grams per mole, reflecting the significant contribution of the fluorine atoms to the overall molecular mass. This high fluorine content, representing approximately 43% of the total molecular weight, significantly influences the compound's physical and chemical behavior.
The elemental composition demonstrates the heavily fluorinated nature of this aromatic compound. With five fluorine atoms distributed across two distinct functional groups, the molecule exhibits enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues. The presence of the nitrile group provides a site for potential chemical transformations while maintaining the overall stability of the fluorinated framework.
Properties
IUPAC Name |
4-(difluoromethyl)-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBLWMPYYPKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific Steps
- Nitration: Reacting adjacent fluoro trifluoromethyl benzene with sulfuric acid and nitric acid at 0°C to 150°C to produce 3-trifluoromethyl-4-fluoronitrobenzene.
- Reduction: Reducing 3-trifluoromethyl-4-fluoronitrobenzene to 3-trifluoromethyl-4-fluoroaniline using a reducing agent. Suitable reducing agents are a combination of metal (Fe, Zn, or SnCl2) and acid (hydrochloric acid, sulfuric acid, formic acid, acetate, or ammonium chloride), or shortening with a catalyzer like palladium carbon (2%–15%) or metallic nickel. Solvents include water, methyl alcohol, ethanol, n-propyl alcohol, Virahol, propyl carbinol, isopropylcarbinol, and trimethyl carbinol.
- Bromination: Reacting 3-trifluoromethyl-4-fluoroaniline with bromine and acetic acid to generate 2-bromo-4-fluoro-5-5-trifluoromethylaniline at 0°C to 60°C.
- Diazotization Amine-Removing Reaction: Reacting 2-bromo-4-fluoro-5-5-trifluoromethylaniline with Sodium Nitrite under acidic conditions at 20°C to 55°C to form a diazonium salt, then converting the diazonium salt to 3-fluoro-4-methyl bromobenzene trifluoride using a reducing agent such as Hypophosphorous Acid, ethanol, Virahol, or isopropylcarbinol.
- Substitution Reaction: Reacting 3-fluoro-4-methyl bromobenzene trifluoride with a metal cyanide (cuprous cyanide, potassium cyanide, or sodium cyanide) at 60°C to 250°C, using a solvent such as N-Methyl pyrrolidone, DMSO, or DMF to produce 3-fluoro-4-4-trifluoromethylbenzonitrile.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to yield amines.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include halides, bases, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like dichloromethane or ethyl acetate and temperatures ranging from room temperature to elevated temperatures depending on the reaction .
Major Products
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and amines, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of fluorinated pharmaceuticals due to its potential bioactivity and metabolic stability.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Analysis
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group at position 3 in the target compound strongly withdraws electrons, stabilizing the aromatic ring and enhancing resistance to electrophilic substitution. In contrast, 4-methoxy-3-(trifluoromethyl)benzonitrile incorporates an electron-donating methoxy group, which increases ring reactivity for further functionalization. Difluoromethyl (-CF₂H) vs.
Physicochemical Properties: Solubility: Amino- and hydroxy-substituted derivatives (e.g., 4-amino-2-(trifluoromethyl)benzonitrile ) exhibit higher aqueous solubility due to hydrogen-bonding interactions, whereas trifluoromethyl groups reduce solubility. Melting Points: Fluorinated benzonitriles generally have higher melting points due to strong intermolecular dipole interactions. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (mp 123–124°C) demonstrates this trend.
Applications: Pharmaceuticals: The amino-substituted analog (4-amino-2-(trifluoromethyl)benzonitrile) is a known impurity in the antineoplastic drug bicalutamide, underscoring the importance of substituent positions in drug purity . Agrochemicals: 4-Fluoro-3-(trifluoromethyl)benzonitrile’s electron-deficient structure makes it a candidate for herbicide development .
Biological Activity
4-Difluoromethyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique electronic properties imparted by the fluorine substituents enhance its interaction with biological targets, making it a candidate for drug development and other scientific research applications.
The compound has the molecular formula C10H5F5N and a molecular weight of 225.15 g/mol. Its structure features a benzonitrile moiety with two distinct fluorinated groups, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing effects of the fluorinated groups enhance the compound's binding affinity and selectivity towards these targets, potentially leading to the modulation of enzyme activities or receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic disorders. Its fluorinated structure may enhance its potency against specific enzyme targets .
- Pharmaceutical Applications : Due to its metabolic stability and unique chemical properties, it is being investigated for use in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic profiles .
Study 1: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways found that derivatives of this compound demonstrated significant inhibitory effects. The binding affinity was assessed using various kinetic assays, revealing that modifications to the fluorinated groups could enhance or reduce activity against target enzymes.
Study 2: Antimicrobial Properties
In another study, the compound was evaluated for antimicrobial activity against several bacterial strains. Results indicated moderate efficacy, suggesting that structural modifications could lead to more potent derivatives suitable for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Moderate efficacy against bacteria | |
| Enzyme Inhibition | Significant inhibition observed | |
| Pharmaceutical Use | Potential in drug development |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| This compound | X nM | Enzyme Inhibitor |
| Modified Derivative A | Y nM | Enhanced Antimicrobial |
| Modified Derivative B | Z nM | Reduced Activity |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 4-Difluoromethyl-3-(trifluoromethyl)benzonitrile and ensuring purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment. For example, a Waters Spherisorb ODS-2 L1 column with optimized mobile phases (e.g., acetonitrile/water gradients) can resolve impurities like 4-amino-2-(trifluoromethyl)benzonitrile, which elutes at ~3.0 minutes under validated conditions . Complementary techniques include NMR (for structural confirmation of fluorine substituents) and mass spectrometry (for molecular weight validation). Differential scanning calorimetry (DSC) or melting point analysis should corroborate thermal properties, though discrepancies may arise due to polymorphic forms .
Q. How can researchers optimize synthetic routes for fluorinated benzonitrile derivatives to minimize by-products?
- Methodological Answer : Key steps include controlled fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with reaction monitoring via TLC or inline IR spectroscopy. For example, substituting 4-fluoro-2-(trifluoromethyl)benzonitrile with iodopyrazoles under SNAr conditions requires precise temperature control (e.g., 80–100°C) and anhydrous solvents to suppress hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield and reduces halogenated by-products.
Advanced Research Questions
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of fluorinated benzonitriles?
- Methodological Answer : Variations in melting points (e.g., 46°C for 4-fluoro-2-(trifluoromethyl)benzonitrile vs. higher values for analogs) often stem from polymorphic forms or impurities. Researchers should employ single-crystal X-ray diffraction to confirm crystal packing and DSC to identify phase transitions. Recrystallization solvents (e.g., ethanol vs. toluene) can selectively stabilize specific polymorphs. Cross-validate purity via HPLC (≥98% area normalization) and elemental analysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electronic effects of substituents. The electron-withdrawing −CF₃ and −CN groups activate specific positions for substitution: meta-fluorine may exhibit higher reactivity due to resonance stabilization of transition states. Solvent models (e.g., PCM for DMF) refine activation energy predictions. Validate with kinetic studies (e.g., monitoring reaction rates via NMR) .
Q. What advanced methods are used for impurity profiling of fluorinated benzonitriles in pharmaceutical intermediates?
- Methodological Answer : Ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) enhances sensitivity for trace impurities. For example, a limit of 0.1% for 4-amino-2-(trifluoromethyl)benzonitrile in bicalutamide requires a relative response factor (RRF) of 1.4 and a detection wavelength of 220 nm . Method validation includes linearity (R² ≥0.999), precision (%RSD <2%), and robustness testing (column temperature ±2°C, flow rate ±0.1 mL/min).
Q. How can regioselective fluorination be achieved in benzonitrile derivatives?
- Methodological Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., −CN) enable selective fluorination. For instance, lithiation of 3-(trifluoromethyl)benzonitrile at −78°C followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide) yields 4-fluoro derivatives. Competing pathways (e.g., para-substitution) are minimized by steric hindrance from −CF₃ groups .
Experimental Design Considerations
Q. What stability studies are critical for fluorinated benzonitriles under storage or reaction conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products like hydrolyzed amides or defluorinated species. LC-MS/MS monitors hydrolytic stability in aqueous buffers (pH 1–10). For light-sensitive derivatives, amber vials and inert atmospheres (N₂) prevent photodegradation. Kinetic modeling (Arrhenius plots) extrapolates shelf-life .
Q. How can researchers design multi-step syntheses for complex fluorinated benzonitrile derivatives?
- Methodological Answer : Retrosynthetic analysis prioritizes late-stage fluorination to avoid side reactions. For example, a 4-step route to 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile involves: (1) nitrile formation via Rosenmund-von Braun reaction, (2) iodopyrazole coupling, (3) fluoromethylation with DAST, and (4) purification via preparative HPLC. Protect sensitive groups (e.g., −CN) during Grignard reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of fluorinated benzonitriles in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). Screen ligands (e.g., SPhos for Buchwald-Hartwig amination) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize coupling efficiency. Mechanistic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
